Metrafenone-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

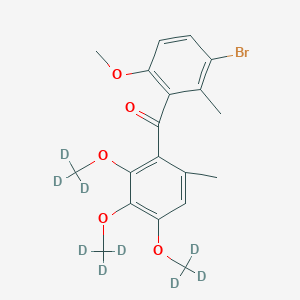

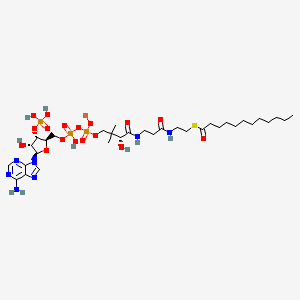

Metrafenone-d9 is an isotope-labeled analog of the systemic benzophenone fungicide, metrafenone. The compound is characterized by the replacement of the 2,3,4-trimethoxy protons with deuterium, resulting in the molecular formula C19H12D9BrO5 . This modification makes it particularly useful in scientific research, especially in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Métodos De Preparación

The preparation of metrafenone-d9 involves several synthetic steps. The process typically includes diazotization, hydrolysis, etherification, selective oxidation, positioning oxidation, bromination, acylating chlorination, methylation, methoxylation, and Friedel-Crafts acylation reactions . These steps are meticulously carried out to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Metrafenone-d9 undergoes various chemical reactions, including:

Debromination: This reaction involves the removal of the bromine atom, which can be replaced by other substituents.

Substitution: The bromine atom in this compound can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, brominating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Metrafenone-d9 is extensively used in scientific research due to its unique properties. Some of its applications include:

Isotope Dilution Mass Spectrometry (IDMS): The compound is used as an internal standard in IDMS for the quantitative analysis of pesticides.

Photodegradation Studies: Research has been conducted on the photodegradation of this compound in aqueous solutions to understand its environmental fate.

Pesticide Research: As an analog of metrafenone, it is used in studies related to the efficacy and environmental impact of fungicides.

Mecanismo De Acción

Metrafenone-d9, like its non-labeled counterpart, exerts its effects by targeting the actin/myosin/fimbrin function in fungi . This disrupts the cytoskeleton of the fungal cells, leading to their death. The compound is particularly effective against powdery mildew in various crops .

Comparación Con Compuestos Similares

Metrafenone-d9 is unique due to its deuterium labeling, which makes it highly valuable in analytical chemistry. Similar compounds include:

Metrafenone: The non-labeled version, used as a fungicide.

Pyriophenone: Another aryl-phenyl-ketone fungicide with similar applications.

This compound stands out due to its application in isotope dilution mass spectrometry, which is not a common feature of its analogs.

Propiedades

Fórmula molecular |

C19H21BrO5 |

|---|---|

Peso molecular |

418.3 g/mol |

Nombre IUPAC |

(3-bromo-6-methoxy-2-methylphenyl)-[6-methyl-2,3,4-tris(trideuteriomethoxy)phenyl]methanone |

InChI |

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3/i4D3,5D3,6D3 |

Clave InChI |

AMSPWOYQQAWRRM-ASMGOKTBSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C(=O)C2=C(C=CC(=C2C)Br)OC)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

SMILES canónico |

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)